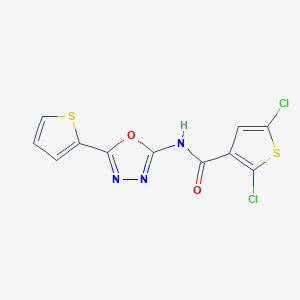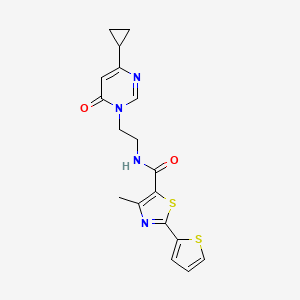
5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide” consists of a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Metalation and Electrophilic Quenching
The chemical process of lateral metalation and electrophilic quenching of isoxazoles, which bears resemblance in structure to 5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide, has been explored to selectively and synthetically derive thioalkyl derivatives. This method presents a strategic approach in the synthesis of complex isoxazole compounds, providing insights into the chemical manipulation of isoxazoles for various scientific applications (Balasubramaniam, Mirzaei, & Natale, 1990).
Biological Activities and Applications
Antimicrobial Activities
Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes containing sulfonamido moieties related to the structure of this compound have shown significant antimicrobial activities. These compounds, synthesized in good yield and structurally confirmed through various analytical techniques, exhibit promising activities against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Antitubercular Activity
The synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and its derivatives has been investigated for anti-tubercular activity. The structural formation involves the reaction of various aromatic ketones with aromatic aldehyde, leading to isoxazoline compounds that, upon further condensation, yield potential antitubercular agents. These synthesized compounds have been tested against Mycobacterium tuberculosis, showing promising results and contributing to the ongoing search for effective antitubercular drugs (Dighe, Mahajan, Maste, & Bhat, 2012).
Molecular and Computational Studies
Theoretical and Docking Studies
Theoretical investigations and molecular docking studies of antimalarial sulfonamides, structurally related to this compound, have been conducted to explore their potential as COVID-19 drugs. These studies involve computational calculations to understand the reactivity and interaction of these sulfonamides with biological targets, offering insights into their potential applications in addressing current global health challenges (Fahim & Ismael, 2021).
Orientations Futures
Mécanisme D'action
Target of action
Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of action
The mode of action of oxazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. They have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical pathways
Oxazole derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary greatly depending on their specific structure. Some oxazole derivatives have been found to have good bioavailability .
Result of action
The molecular and cellular effects of oxazole derivatives can vary greatly depending on their specific structure and biological targets. They have been found to exhibit a variety of biological activities .
Action environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions inside the body .
Propriétés
IUPAC Name |
N-[4-[[3-(methanesulfonamido)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S/c1-9-6-12(20-27-9)14(22)19-16-18-13(8-26-16)15(23)17-10-4-3-5-11(7-10)21-28(2,24)25/h3-8,21H,1-2H3,(H,17,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECTEFKRVHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

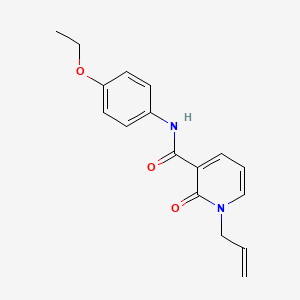
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)
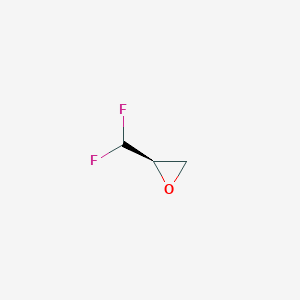
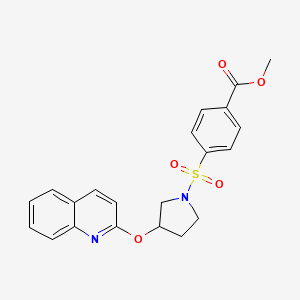
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)
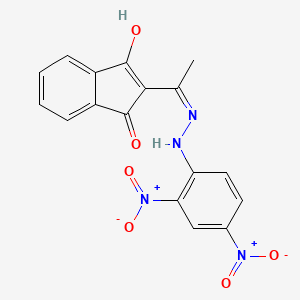
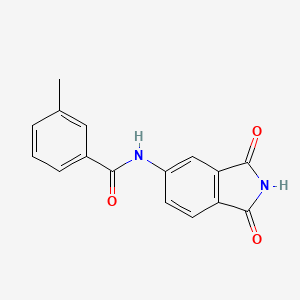
![3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-](/img/structure/B2581082.png)
